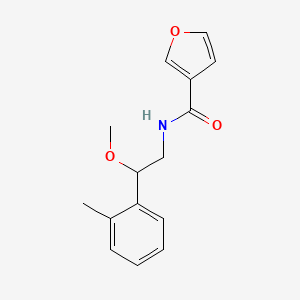

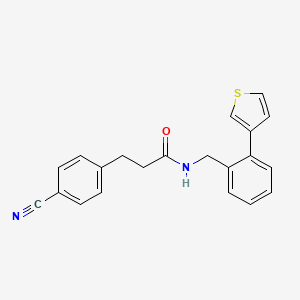

![molecular formula C17H12F3NOS B2584413 1-metil-2-{[3-(trifluorometil)fenil]sulfanil}-1H-indol-3-carbaldehído CAS No. 338416-52-7](/img/structure/B2584413.png)

1-metil-2-{[3-(trifluorometil)fenil]sulfanil}-1H-indol-3-carbaldehído

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“1-methyl-2-{[3-(trifluoromethyl)phenyl]sulfanyl}-1H-indole-3-carbaldehyde” is a compound with the molecular formula C17H12F3NOS . It is a heterocyclic indole aldehyde .

Synthesis Analysis

The synthesis of similar compounds has been described in the literature. For instance, 1-Methylindole-3-carboxaldehyde can be used in the synthesis of (Z)-3-(1-methyl-1H-indol-3-yl)-2-(thiophen-3-yl)acrylonitrile, via base-catalyzed condensation with thiophene-3-acetonitrile . Additionally, an efficient method of synthesizing 2-trifluoromethylindoles from indoles with easy-to-handle, cheap and low-toxic CF3SO2Na under metal-free conditions has been reported .Molecular Structure Analysis

The molecular structure of this compound includes an indole ring, a trifluoromethyl group, and a sulfanyl group . The trifluoromethyl group is often applied to materials, pesticides, and pharmaceuticals, enhancing the polarity, stability, and lipophilicity .Aplicaciones Científicas De Investigación

Actividad antiviral

Se ha encontrado que los derivados del indol, incluidos los similares al compuesto en cuestión, poseen actividad antiviral . Por ejemplo, los derivados de 6-amino-4-sustituidoalquilo-1H-indol-2-sustituidocarboxilato se han reportado como agentes antivirales .

Actividad antiinflamatoria

Se ha reportado que los derivados del indol tienen propiedades antiinflamatorias . Esto sugiere que el compuesto podría usarse potencialmente en el tratamiento de afecciones inflamatorias.

Actividad anticancerígena

Se ha encontrado que los derivados del indol poseen actividad anticancerígena . Esto sugiere que el compuesto podría usarse potencialmente en el tratamiento del cáncer.

Actividad anti-VIH

Se ha reportado que los derivados del indol tienen actividad anti-VIH . Esto sugiere que el compuesto podría usarse potencialmente en el tratamiento del VIH.

Actividad antioxidante

Se ha encontrado que los derivados del indol poseen actividad antioxidante . Esto sugiere que el compuesto podría usarse potencialmente en el tratamiento de afecciones relacionadas con el estrés oxidativo.

Actividad antimicrobiana

Se ha encontrado que los derivados del indol poseen actividad antimicrobiana . Esto sugiere que el compuesto podría usarse potencialmente en el tratamiento de infecciones microbianas.

Actividad antituberculosa

Se ha encontrado que los derivados del indol poseen actividad antituberculosa . Esto sugiere que el compuesto podría usarse potencialmente en el tratamiento de la tuberculosis.

Actividad antidiabética

Se ha encontrado que los derivados del indol poseen actividad antidiabética . Esto sugiere que el compuesto podría usarse potencialmente en el tratamiento de la diabetes.

Mecanismo De Acción

Target of Action

Indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

It is known that indole derivatives interact with their targets, leading to changes in cellular processes . The specific interactions and resulting changes would depend on the particular target and the context within which the compound is acting.

Biochemical Pathways

Indole derivatives are known to influence a variety of biological pathways due to their broad-spectrum biological activities . The specific pathways affected would depend on the particular target and the context within which the compound is acting.

Result of Action

Given the broad-spectrum biological activities of indole derivatives, the effects could range from antiviral to anticancer effects, among others .

Análisis Bioquímico

Biochemical Properties

1-methyl-2-{[3-(trifluoromethyl)phenyl]sulfanyl}-1H-indole-3-carbaldehyde plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, indole derivatives, including this compound, have been shown to exhibit antiviral, anti-inflammatory, and anticancer activities . The interactions between 1-methyl-2-{[3-(trifluoromethyl)phenyl]sulfanyl}-1H-indole-3-carbaldehyde and these biomolecules often involve binding to specific receptors or enzymes, leading to inhibition or activation of biochemical pathways.

Cellular Effects

The effects of 1-methyl-2-{[3-(trifluoromethyl)phenyl]sulfanyl}-1H-indole-3-carbaldehyde on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it has been observed to affect the expression of genes involved in inflammatory responses and cell proliferation, thereby impacting cellular health and disease progression.

Molecular Mechanism

At the molecular level, 1-methyl-2-{[3-(trifluoromethyl)phenyl]sulfanyl}-1H-indole-3-carbaldehyde exerts its effects through specific binding interactions with biomolecules. These interactions can lead to enzyme inhibition or activation, altering the biochemical pathways within the cell . Additionally, changes in gene expression induced by this compound can result in significant cellular responses, including apoptosis or cell cycle arrest.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-methyl-2-{[3-(trifluoromethyl)phenyl]sulfanyl}-1H-indole-3-carbaldehyde have been studied over time to understand its stability, degradation, and long-term impacts on cellular function . Studies have shown that this compound remains stable under specific conditions, but its degradation products can also influence cellular processes. Long-term exposure to this compound in vitro and in vivo has revealed its potential to induce chronic cellular changes.

Dosage Effects in Animal Models

The effects of 1-methyl-2-{[3-(trifluoromethyl)phenyl]sulfanyl}-1H-indole-3-carbaldehyde vary with different dosages in animal models. At lower doses, it may exhibit therapeutic benefits, while higher doses can lead to toxic or adverse effects . Threshold effects have been observed, indicating the importance of dosage optimization in potential therapeutic applications.

Metabolic Pathways

1-methyl-2-{[3-(trifluoromethyl)phenyl]sulfanyl}-1H-indole-3-carbaldehyde is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and influence metabolic flux and metabolite levels . These interactions are crucial for understanding the compound’s pharmacokinetics and potential therapeutic applications.

Transport and Distribution

The transport and distribution of 1-methyl-2-{[3-(trifluoromethyl)phenyl]sulfanyl}-1H-indole-3-carbaldehyde within cells and tissues involve specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation, which are critical for its biological activity and therapeutic potential.

Subcellular Localization

1-methyl-2-{[3-(trifluoromethyl)phenyl]sulfanyl}-1H-indole-3-carbaldehyde exhibits specific subcellular localization, which can affect its activity and function . Targeting signals and post-translational modifications direct this compound to particular compartments or organelles within the cell, influencing its biochemical interactions and effects.

Propiedades

IUPAC Name |

1-methyl-2-[3-(trifluoromethyl)phenyl]sulfanylindole-3-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12F3NOS/c1-21-15-8-3-2-7-13(15)14(10-22)16(21)23-12-6-4-5-11(9-12)17(18,19)20/h2-10H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQLWZRFIOJNWPO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2C(=C1SC3=CC=CC(=C3)C(F)(F)F)C=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12F3NOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

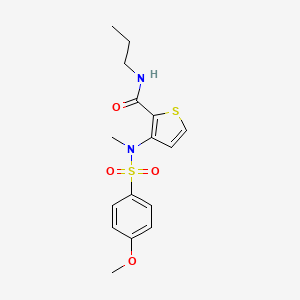

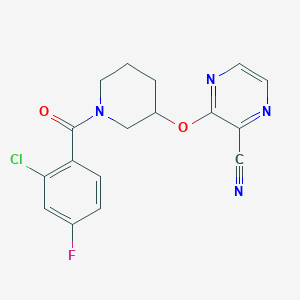

![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-3-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B2584333.png)

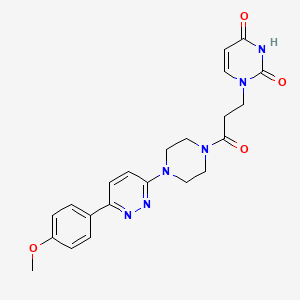

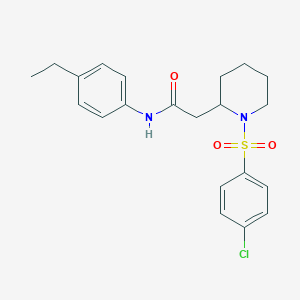

![N~1~-(3,5-dimethylphenyl)-2-{4-[5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl]-1H-imidazol-1-yl}acetamide](/img/structure/B2584338.png)

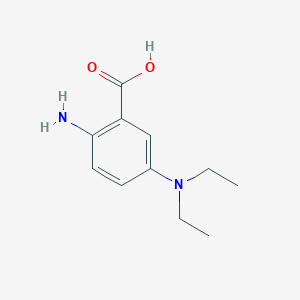

![6,7-Dimethylpyrazolo[1,5-a]pyridin-3-amine;dihydrochloride](/img/structure/B2584340.png)

![6-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B2584343.png)

![2-{2-[3-(3-methylphenyl)-6-oxopyridazin-1(6H)-yl]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B2584346.png)

![4-cyclohexyl-5-{[(3-methoxyphenyl)amino]methyl}-4H-1,2,4-triazole-3-thiol](/img/structure/B2584350.png)

![5-(2,4-dimethoxyphenyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-1,3,4-oxadiazol-2-amine](/img/structure/B2584352.png)